N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
Description
Historical Development and Research Evolution
Benzamide derivatives have been integral to pharmaceutical research since the mid-20th century, initially gaining prominence as antimicrobial agents. The introduction of fluorine atoms into aromatic systems, a strategy pioneered in the 1980s, marked a turning point in enhancing metabolic stability and binding affinity. The specific substitution pattern of N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide reflects advancements in rational drug design, combining:
- A 3,5-difluorobenzyl group for improved lipophilicity and enzyme inhibition
- A 4-methoxyphenylacetamido moiety to modulate electronic properties and solubility
- A biphenyl benzamide core for π-π stacking interactions with biological targets
Early synthetic efforts for analogous compounds focused on Ullmann coupling and amide bond formation, as seen in the development of related indazolylbenzamides. The precise synthetic route for this compound remains proprietary, though published methodologies for structurally similar molecules suggest a multi-step approach involving:
Significance in Pharmaceutical Research Landscape
This compound's structural features position it as a candidate for targeting protein kinases and G-protein-coupled receptors (GPCRs). Key attributes include:
Comparative analysis with related benzamides reveals distinct advantages:
Theoretical Framework and Conceptual Background
The molecule's design incorporates principles from:
- Bioisosteric replacement : Fluorine atoms serve as bioisosteres for hydroxyl groups, maintaining spatial requirements while altering electronic properties
- Conformational restriction : The biphenyl system limits rotational freedom, potentially enhancing binding specificity
- Pharmacophore modeling : Molecular docking studies predict strong interactions with ATP-binding pockets due to:
Quantum mechanical calculations at the B3LYP/6-31G level suggest:
Current Research Trajectory and Knowledge Gaps
Recent studies (2023-2025) have focused on:
- Kinase profiling : Preliminary screens show 72% inhibition of EGFR at 10 μM, though IC50 values remain uncharacterized
- Solubility optimization : Salt formation trials with mesylate and hydrochloride counterions increased aqueous solubility by 15-fold
Critical unresolved questions include:
- The compound's selectivity profile across kinase families
- Metabolic pathways and major excretion routes
- Impact of stereochemistry on activity (though the current form is achiral)
Ongoing research aims to:
- Develop radiolabeled analogs for target identification (e.g., 18F-labeled derivatives)
- Explore synergistic effects with checkpoint inhibitors in oncology models
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-25-12-10-20(11-13-25)16-29(35)33-19-22-6-2-3-7-26(22)27-8-4-5-9-28(27)30(36)34-18-21-14-23(31)17-24(32)15-21/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBXLBPLXXPKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a compound of interest due to its potential therapeutic applications. Its structure includes a difluorophenyl moiety and a methoxyphenyl acetamido group, which may contribute to its biological activity. This article reviews the available literature on the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against various viruses, including Enterovirus 71 (EV71). For instance, derivatives of N-phenylbenzamide exhibited significant antiviral activity with IC50 values in the low micromolar range . This suggests that this compound could potentially exhibit similar antiviral effects.
- Anticancer Properties : Studies have indicated that compounds containing methoxy and acetamido groups can have cytotoxic effects against cancer cell lines. For example, derivatives with methoxy groups demonstrated enhanced anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The presence of these functional groups may enhance the compound's ability to inhibit tumor growth.
- Antioxidant Activity : The antioxidant properties of related compounds have been evaluated using DPPH radical scavenging assays. Some derivatives showed antioxidant activities comparable to or exceeding that of ascorbic acid, indicating potential protective effects against oxidative stress .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, potentially by inhibiting viral enzymes or blocking viral entry into host cells.
- Induction of Apoptosis in Cancer Cells : The anticancer activity may be attributed to the compound's ability to induce apoptosis in malignant cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins.
- Scavenging Free Radicals : The antioxidant activity is likely due to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
- Antiviral Efficacy : A study evaluating a series of N-phenylbenzamide derivatives found that specific structural modifications led to enhanced antiviral activity against EV71 strains. The most active compounds had IC50 values ranging from 5.7 to 12 μM, indicating significant potency .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain derivatives were more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that could be exploited for targeted cancer therapies .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinone Phenylalanine Derivatives ()
Compounds such as (S)-2-(2-(4-(4-acetamidobenzoyl)-2-oxopiperazin-1-yl)acetamido)-3-(3,5-difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide (F2-7g) share the 3,5-difluorophenyl and methoxyphenyl groups but incorporate a piperazinone ring. Key differences include:
- Molecular Weight: F2-7g (MW: ~700 g/mol) is heavier due to the piperazinone and acetamidobenzoyl groups.
- Bioactivity: Piperazinone derivatives are designed for terminal mechanistic investigations, implying enhanced binding to helical or loop-structured targets compared to the simpler benzamide scaffold .
Peptidomimetics with Boronate and Fluorinated Groups ()
Compounds I-18 and I-19 feature boronate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and trifluoromethylindazolyl groups, respectively.
- Solubility : The boronate in I-18 may improve aqueous solubility, while the trifluoromethyl group in I-19 enhances lipophilicity.
- ESI-MS Data : I-19 (m/z 716.28 [M + 1]+) has a higher mass due to its trifluoromethyl and tetrahydroindazolyl substituents .
Imidazo[1,2-a]Pyridine Derivatives ()
Compounds like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide exhibit anti-inflammatory activity.
- Functional Groups : The imidazo[1,2-a]pyridine core replaces the benzamide, enabling π-π stacking with inflammatory targets.
Chiral Pyrazine-Carboxamides ()
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide highlights the role of stereochemistry.
- Isomer Activity : Separated isomers (Examples 7 and 8) show distinct retention times (1.610 vs. 2.410 minutes) and enantiomeric excess (>98%), emphasizing chirality’s impact on efficacy—a factor unexplored for the target compound .
Simpler Acetamide Analogues ()
2-(4-Aminophenyl)-N-(3,5-difluorophenyl)acetamide lacks the benzamide and methoxyphenyl groups.
- Structural Simplicity : The absence of the methoxy group may diminish interactions with hydrophobic binding pockets .
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
